molecular formula C6H9NO2 B1357561 3-(Isoxazol-4-yl)propan-1-ol CAS No. 10421-09-7

3-(Isoxazol-4-yl)propan-1-ol

Cat. No.: B1357561
CAS No.: 10421-09-7
M. Wt: 127.14 g/mol
InChI Key: UAJXYTTYMXWESL-UHFFFAOYSA-N
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Description

3-(Isoxazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also available .

Industrial Production Methods

In an industrial setting, the production of 3-(Isoxazol-4-yl)propan-1-ol may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Isoxazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isoxazol-4-yl)propan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its hydroxyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

3-(Isoxazol-4-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, which includes both nitrogen and oxygen atoms. The presence of a propan-1-ol moiety indicates a hydroxyl group (-OH) attached to a three-carbon chain, which is crucial for its biological interactions. The structural formula can be represented as follows:

C5H7NO2\text{C}_5\text{H}_7\text{N}\text{O}_2

Biological Activities

The biological activities of this compound include:

  • Enzyme Modulation : This compound has shown interactions with enzymes such as cyclooxygenase and lipoxygenase, which are pivotal in inflammatory processes. These interactions suggest potential applications in treating inflammatory diseases.
  • Analgesic Properties : Due to its ability to modulate pain-related pathways, this compound may serve as an analgesic agent.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : The unique structure of this compound allows it to interact with various cellular targets, which may lead to anticancer effects. However, specific mechanisms remain under investigation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates cyclooxygenase and lipoxygenase activity
Analgesic EffectPotential analgesic properties through interaction with pain pathways
AntimicrobialExhibits activity against various microbial strains
AnticancerInteracts with cellular targets related to cancer processes

While specific mechanisms of action for this compound are not fully elucidated, its structural characteristics suggest that it may act through multiple pathways involving enzyme modulation and receptor interaction. Further research is necessary to clarify these mechanisms and develop targeted therapies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes, emphasizing the versatility of its production. Understanding these synthetic pathways is crucial for developing derivatives that may enhance its biological activity or reduce potential side effects.

Table 2: Synthetic Routes Overview

MethodologyDescription
Cyclization ReactionsFormation of the isoxazole ring from appropriate precursors
HydroxylationIntroduction of the hydroxyl group onto the carbon chain

Properties

IUPAC Name

3-(1,2-oxazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJXYTTYMXWESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599468
Record name 3-(1,2-Oxazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10421-09-7
Record name 3-(1,2-Oxazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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